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Compound of Interest

Compound Name: (Rac)-BAY1238097

Cat. No.: B1649307 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with information regarding the terminated clinical trial of BAY1238097, a novel

BET bromodomain inhibitor.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the BAY1238097 clinical trial?

The first-in-human phase I clinical trial of BAY1238097 (NCT02369029) was prematurely

terminated due to unexpected toxicity.[1] Dose-limiting toxicities (DLTs) occurred at a dose level

below the targeted therapeutic exposure, making it unfeasible to reach efficacious drug levels

without significant adverse events.[1]

Q2: What specific toxicities were observed in the trial?

The dose-limiting toxicities observed at the 80 mg/week dose level included grade 3 vomiting,

grade 3 headache, and grade 2/3 back pain.[1] Other common adverse events reported were

nausea, fatigue, and back pain.[1]

Q3: What was the mechanism of action for BAY1238097?

BAY1238097 is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of

proteins, which includes BRD2, BRD3, BRD4, and BRDT.[2] By binding to the acetylated lysine

recognition motifs on these proteins, it disrupts chromatin remodeling and prevents the
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expression of certain growth-promoting genes, such as MYC, leading to an inhibition of tumor

cell growth.[2][3] Preclinical studies showed that BAY1238097 targets signaling pathways

including NFKB/TLR/JAK/STAT and genes regulated by MYC and E2F1.[4][5]

Q4: What were the objectives of the clinical trial?

The primary objectives of this phase I study were to investigate the safety, pharmacokinetics,

maximum tolerated dose (MTD), and recommended phase II dose of BAY1238097 in patients

with advanced malignancies.[1]

Troubleshooting Guide
Issue: Unexpected toxicity observed at sub-therapeutic doses.

Possible Cause: The pharmacokinetic and pharmacodynamic profile of BAY1238097 may have

led to on-target toxicities that were not predicted by preclinical models. Pharmacokinetic

modeling indicated that an alternative dosing schedule to avoid these toxicities while achieving

the desired therapeutic exposure was not feasible.[1]

Recommendation: For future development of BET inhibitors, it is crucial to:

Develop more predictive preclinical models to better anticipate potential on-target toxicities.

Explore alternative chemical scaffolds that may have a wider therapeutic window.

Investigate combination therapies where lower, better-tolerated doses of the BET inhibitor

can be used synergistically with other agents.[4] Preclinical data for BAY1238097 showed

potential synergy with EZH2, mTOR, and BTK inhibitors.[4][5]

Data Presentation
Table 1: Summary of Adverse Events in the BAY1238097 Phase I Trial
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Dose Level (twice
weekly)

Number of Patients
Dose-Limiting
Toxicities (DLTs)

Most Common
Adverse Events

10 mg 3 None

Nausea, Vomiting,

Headache, Back Pain,

Fatigue

40 mg 3 None

Nausea, Vomiting,

Headache, Back Pain,

Fatigue

80 mg 2

Grade 3 Vomiting,

Grade 3 Headache,

Grade 2/3 Back Pain

Nausea, Vomiting,

Headache, Back Pain,

Fatigue

Source: Postel-Vinay et al., European Journal of Cancer, 2019.[1]

Table 2: Pharmacokinetic and Pharmacodynamic Observations

Parameter Observation

Pharmacokinetics Linear dose-response with increasing dose.

Pharmacodynamics
Trend towards decreased MYC and increased

HEXIM1 expression with treatment.

Source: Postel-Vinay et al., European Journal of Cancer, 2019.[1]

Experimental Protocols
Phase I Clinical Trial Methodology (NCT02369029)

This was a phase I, open-label, non-randomised, multicentre study.[1]

Patient Population: Patients with cytologically or histologically confirmed advanced refractory

malignancies.[1]
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Study Design: An adaptive dose-escalation design was used, starting at a dose of 10 mg of

oral BAY1238097 administered twice weekly in 21-day cycles.[1]

Dose Escalation: Dose escalation was guided by a model-based dose-response analysis.[1]

Endpoints: The primary endpoints were safety, pharmacokinetics, maximum tolerated dose,

and the recommended phase II dose. Secondary endpoints included pharmacodynamics

and tumor response.[1]
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Caption: Mechanism of action of BAY1238097 as a BET inhibitor.
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Phase I Clinical Trial Workflow (NCT02369029)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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